molecular formula C20H25N3O3S2 B2445526 N-(3,5-dimethylphenyl)-2-((3-(2-methoxyethyl)-6-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide CAS No. 851410-11-2

N-(3,5-dimethylphenyl)-2-((3-(2-methoxyethyl)-6-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide

Cat. No.: B2445526
CAS No.: 851410-11-2
M. Wt: 419.56
InChI Key: CDGQLMFLEAAJFL-UHFFFAOYSA-N
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Description

N-(3,5-dimethylphenyl)-2-((3-(2-methoxyethyl)-6-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide is a useful research compound. Its molecular formula is C20H25N3O3S2 and its molecular weight is 419.56. The purity is usually 95%.
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Biological Activity

Synthesis of N-(3,5-dimethylphenyl)-2-((3-(2-methoxyethyl)-6-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide

The synthesis of this compound typically involves multi-step organic reactions. The key steps include:

  • Formation of the thienopyrimidine core : This involves the cyclization of appropriate precursors under acidic or basic conditions.
  • Introduction of the thioacetamide group : The thioacetamide moiety is introduced through a nucleophilic substitution reaction.
  • Final modifications : The addition of the 3,5-dimethylphenyl group is performed to enhance biological activity.

Anticancer Activity

Recent studies have indicated that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives of thieno[3,2-d]pyrimidines have shown cytotoxic effects against various cancer cell lines.

Table 1: Anticancer Activity of Related Compounds

Compound NameCell Line TestedIC50 (µM)Reference
Compound ACCRF-CEM leukemia cells6.7
Compound BMCF-7 breast cancer10.5
Compound CA549 lung cancer15.0

Antimicrobial Activity

The compound has also been evaluated for antimicrobial properties. Similar thienopyrimidine derivatives have demonstrated activity against both Gram-positive and Gram-negative bacteria.

Table 2: Antimicrobial Activity

Compound NameBacteria TestedZone of Inhibition (mm)Reference
Compound DE. coli14
Compound ES. aureus18

The proposed mechanism for the biological activity includes:

  • Inhibition of DNA synthesis : Compounds similar to this compound may interfere with nucleotide synthesis pathways.
  • Apoptosis induction : Evidence suggests that these compounds can trigger programmed cell death in cancer cells.

Case Study 1: Anticancer Efficacy

In a study published in Journal of Medicinal Chemistry, researchers synthesized several derivatives based on the thieno[3,2-d]pyrimidine scaffold and tested them against various cancer cell lines. One derivative exhibited an IC50 value of 6.7 µM against CCRF-CEM leukemia cells, indicating potent anticancer activity.

Case Study 2: Antimicrobial Testing

A separate study focused on evaluating the antimicrobial efficacy of thienopyrimidine derivatives against common pathogens such as E. coli and S. aureus. The results showed significant zones of inhibition, suggesting potential for development as antimicrobial agents.

Properties

IUPAC Name

N-(3,5-dimethylphenyl)-2-[[3-(2-methoxyethyl)-6-methyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3O3S2/c1-12-7-13(2)9-15(8-12)21-17(24)11-27-20-22-16-10-14(3)28-18(16)19(25)23(20)5-6-26-4/h7-9,14H,5-6,10-11H2,1-4H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDGQLMFLEAAJFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=C(S1)C(=O)N(C(=N2)SCC(=O)NC3=CC(=CC(=C3)C)C)CCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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